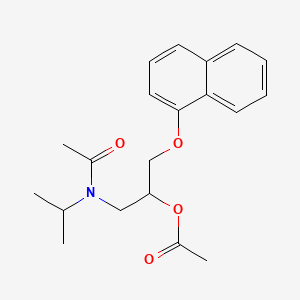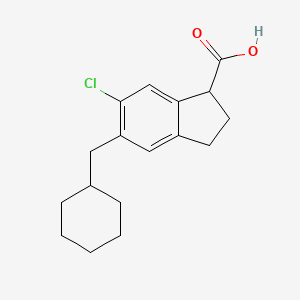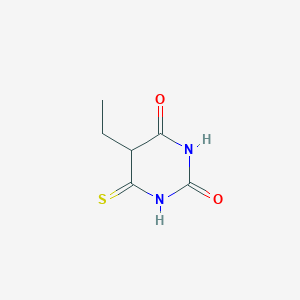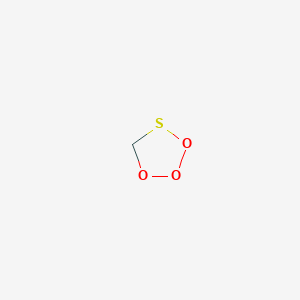
1,2,3,4-Trioxathiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Trioxathiolane is a heterocyclic compound containing sulfur and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Trioxathiolane can be synthesized through various methods. One common approach involves the reaction of sulfur dioxide with ethylene oxide under controlled conditions. This reaction typically requires a catalyst and specific temperature and pressure settings to ensure the formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and purification techniques is essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Trioxathiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur derivatives.
Substitution: Various substituted trioxathiolanes depending on the nucleophile used.
Scientific Research Applications
1,2,3,4-Trioxathiolane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for developing new drugs or biological probes.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,2,3,4-Trioxathiolane exerts its effects involves interactions with various molecular targets For example, in biological systems, it may interact with enzymes or proteins, leading to changes in their activity or function
Comparison with Similar Compounds
1,3-Oxathiolane: Another sulfur-containing heterocycle with different reactivity and applications.
1,2,4-Trioxolane: A related compound with distinct chemical properties and uses.
Uniqueness: 1,2,3,4-Trioxathiolane is unique due to its specific ring structure, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.
Properties
CAS No. |
65886-82-0 |
|---|---|
Molecular Formula |
CH2O3S |
Molecular Weight |
94.09 g/mol |
IUPAC Name |
trioxathiolane |
InChI |
InChI=1S/CH2O3S/c1-2-3-4-5-1/h1H2 |
InChI Key |
HBZBBOLWZJOHKD-UHFFFAOYSA-N |
Canonical SMILES |
C1OOOS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


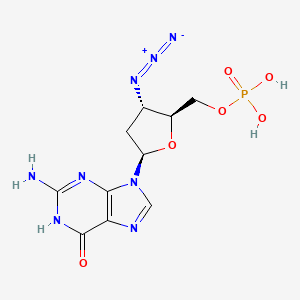
![5-(3-Methoxyoct-1-en-1-yl)octahydrocyclopenta[b]pyran-2-ol](/img/structure/B14478939.png)

![Benzenesulfonic acid, 3-[[3-methoxy-4-[[[[2-methoxy-5-methyl-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-, disodium salt](/img/structure/B14478943.png)
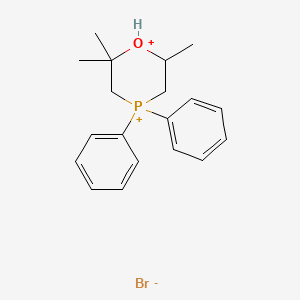
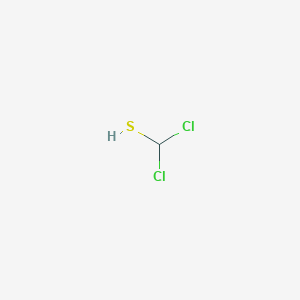
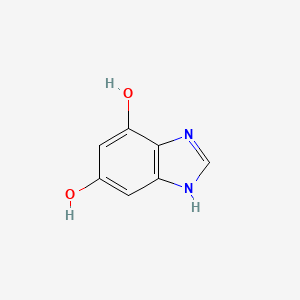
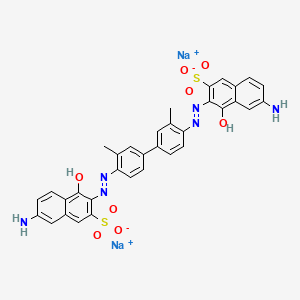
![(1,2,5-Oxadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14478964.png)
![{[Chloro(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14478966.png)
